3-(1-Amino-2-methylpropan-2-yl)-2,5-dimethyloxolan-3-ol
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Overview
Description
3-(1-Amino-2-methylpropan-2-yl)-2,5-dimethyloxolan-3-ol is a versatile chemical compound with a molecular formula of C8H17NO2 and a molecular weight of 159.23 g/mol This compound is known for its unique structural features, which include an oxolane ring substituted with an amino group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Amino-2-methylpropan-2-yl)-2,5-dimethyloxolan-3-ol typically involves the reaction of 2-amino-2-methylpropan-1-ol with an appropriate oxolane precursor under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as palladium, and under hydrogenation conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes, where the reactants are subjected to high pressure and temperature in the presence of a catalyst. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1-Amino-2-methylpropan-2-yl)-2,5-dimethyloxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Simpler amines and alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(1-Amino-2-methylpropan-2-yl)-2,5-dimethyloxolan-3-ol is utilized in several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(1-Amino-2-methylpropan-2-yl)-2,5-dimethyloxolan-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methylpropan-1-ol: A structurally similar compound with a simpler backbone.
3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol: Another oxolane derivative with similar functional groups.
Uniqueness
3-(1-Amino-2-methylpropan-2-yl)-2,5-dimethyloxolan-3-ol is unique due to its specific substitution pattern on the oxolane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C10H21NO2 |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
3-(1-amino-2-methylpropan-2-yl)-2,5-dimethyloxolan-3-ol |
InChI |
InChI=1S/C10H21NO2/c1-7-5-10(12,8(2)13-7)9(3,4)6-11/h7-8,12H,5-6,11H2,1-4H3 |
InChI Key |
ZYPIQPFGPCBGSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(O1)C)(C(C)(C)CN)O |
Origin of Product |
United States |
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